molecular formula C22H29N3O4S B282585 N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

Katalognummer B282585
Molekulargewicht: 431.6 g/mol
InChI-Schlüssel: VONJYCQSJZKNDM-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is also known as CYC116, and it has been found to have promising results in scientific research.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is not fully understood. However, studies have shown that CYC116 inhibits the activity of several proteins that are involved in cell proliferation and survival, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR). By inhibiting these proteins, CYC116 is able to induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been found to have several biochemical and physiological effects. Studies have shown that CYC116 can inhibit tumor growth, induce cell cycle arrest, and promote apoptosis. In addition, CYC116 has been found to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It has been found to be highly effective against a wide range of cancer types, and it has a potent anti-tumor activity. However, one of the limitations of CYC116 is that it can be toxic to normal cells, which can limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the research on N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One area of research is to investigate the potential use of CYC116 in combination with other anti-cancer drugs. Another area of research is to explore the use of CYC116 in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Finally, researchers are also investigating the use of CYC116 as a potential diagnostic tool for cancer.

Synthesemethoden

The synthesis of N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a complex process that involves several steps. The first step is the synthesis of 3,4-dimethoxybenzaldehyde, which is then reacted with ethyl acetoacetate to form 4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazole-2-thiol. This intermediate is then reacted with cyclohexyl chloroacetate to form the final product, N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been extensively researched for its potential applications in cancer treatment. Studies have shown that CYC116 has potent anti-tumor activity, and it has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and prostate cancer.

Eigenschaften

Molekularformel

C22H29N3O4S

Molekulargewicht

431.6 g/mol

IUPAC-Name

N-cyclohexyl-2-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H29N3O4S/c1-4-25-21(27)17(12-15-10-11-18(28-2)19(13-15)29-3)24-22(25)30-14-20(26)23-16-8-6-5-7-9-16/h10-13,16H,4-9,14H2,1-3H3,(H,23,26)/b17-12-

InChI-Schlüssel

VONJYCQSJZKNDM-ATVHPVEESA-N

Isomerische SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/N=C1SCC(=O)NC3CCCCC3

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)N=C1SCC(=O)NC3CCCCC3

Kanonische SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)N=C1SCC(=O)NC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.